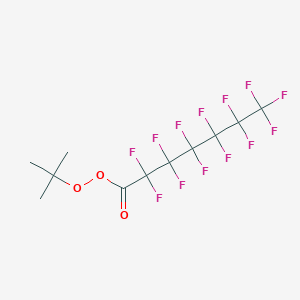
tert-Butyl tridecafluoroheptaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl tridecafluoroheptaneperoxoate: is a chemical compound with the molecular formula C11H9F13O3 . It contains a total of 36 atoms: 9 hydrogen atoms, 11 carbon atoms, 3 oxygen atoms, and 13 fluorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl tridecafluoroheptaneperoxoate involves the use of tert-butyl hydroperoxide and other reagents under specific conditions. One common method involves the oxidation of tert-butyl alcohol using tert-butyl hydroperoxide in the presence of a catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are also crucial due to the reactive nature of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl tridecafluoroheptaneperoxoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its role as an oxidizing agent due to the presence of the peroxoate group.
Common Reagents and Conditions: Common reagents used in reactions with this compound include potassium tert-butoxide, which acts as a strong base . The reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce various oxidized products depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl tridecafluoroheptaneperoxoate is used as an oxidizing agent in various organic synthesis reactions. Its unique structure allows it to participate in selective oxidation processes, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In biology and medicine, the compound is studied for its potential use in drug development and as a tool for studying oxidative stress in biological systems. Its ability to generate reactive oxygen species makes it useful in research related to cellular oxidative damage and antioxidant defenses .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its role as an initiator in polymerization reactions is particularly noteworthy, as it helps control the molecular weight and properties of the resulting polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl tridecafluoroheptaneperoxoate involves the generation of reactive oxygen species through the decomposition of the peroxoate group. This process leads to the formation of free radicals, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-Butyl tridecafluoroheptaneperoxoate include other peroxoate compounds and tert-butyl derivatives. Examples include tert-butyl hydroperoxide and tert-butyl peroxyacetate .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of the tert-butyl group and the tridecafluoroheptane chain. This structure imparts specific reactivity and stability characteristics, making it valuable in applications where selective oxidation and stability are required .
Eigenschaften
CAS-Nummer |
83162-30-5 |
|---|---|
Molekularformel |
C11H9F13O3 |
Molekulargewicht |
436.17 g/mol |
IUPAC-Name |
tert-butyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptaneperoxoate |
InChI |
InChI=1S/C11H9F13O3/c1-5(2,3)27-26-4(25)6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h1-3H3 |
InChI-Schlüssel |
POQZCIIJMONGGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


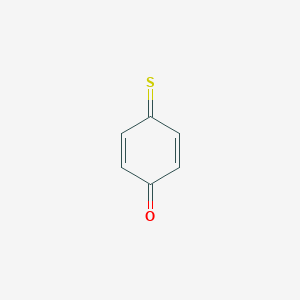
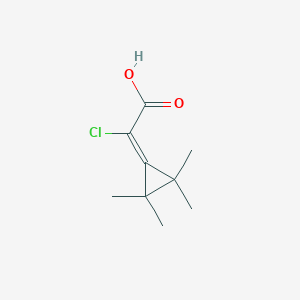
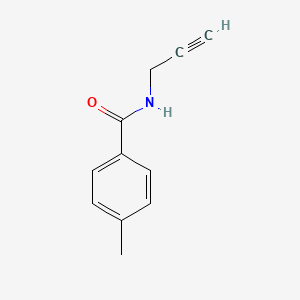
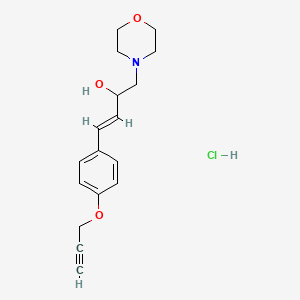
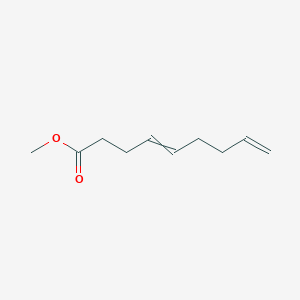
![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
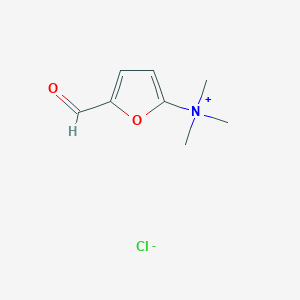
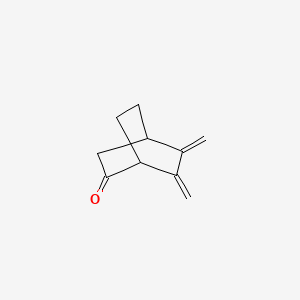
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
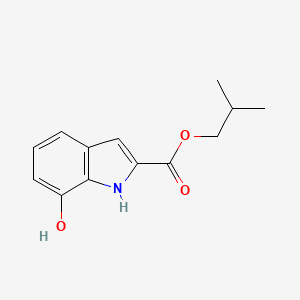

![N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide](/img/structure/B14426909.png)
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
